

physical and chemical characteristics of Rebaudioside O

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rebaudioside O	
Cat. No.:	B3320229	Get Quote

Rebaudioside O: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical characteristics of Rebaudioside O, including its chemical structure, molecular formula, and molecular weight. Due to the limited availability of specific experimental data for Rebaudioside O, this guide also presents data for closely related and well-studied steviol glycosides, such as Rebaudioside A, to provide a comparative context. Methodologies for the isolation, purification, and characterization of steviol glycosides are detailed, offering a framework for researchers working with these compounds. Additionally, a potential signaling pathway for the biological activity of steviol glycosides is proposed based on existing research on related molecules.

Chemical and Physical Characteristics

Rebaudioside O is a complex diterpene glycoside. Its core structure is steviol, which is glycosylated with seven sugar moieties. While specific experimental data for some physical

properties of **Rebaudioside O** are not readily available in the public domain, its fundamental chemical properties have been established.

Table 1: Core Chemical and Physical Properties of Rebaudioside O

Property	Value	Source
Appearance	White to off-white solid	MedChemExpress[1]
Molecular Formula	C62H100O37	PubChem[2]
Molecular Weight	1437.44 g/mol	MedChemExpress[1]
CAS Number	1220616-48-7	MedChemExpress[1]

Table 2: Comparative Physical Properties of Steviol Glycosides

Property	Rebaudioside O	Rebaudioside A	Stevioside
Melting Point (°C)	Data not available	242 - 244[3][4]	196 - 198[5]
Specific Rotation ([α]D)	Data not available	-29.4° (anhydrous)	-34.2°

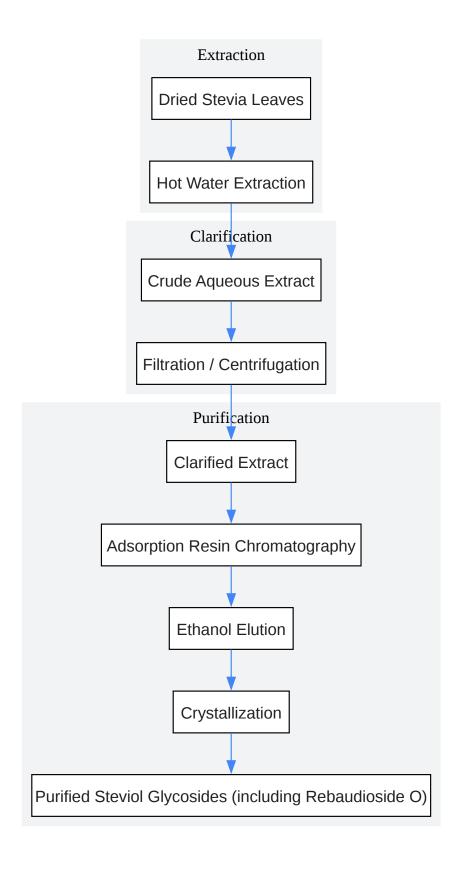
Solubility

Specific quantitative solubility data for **Rebaudioside O** in a range of solvents and temperatures is limited. However, it is reported to be soluble in dimethyl sulfoxide (DMSO).

Table 3: Solubility of Rebaudioside O

Solvent	Solubility	Source
DMSO	≥ 50 mg/mL	MedChemExpress[1]
Water	Data not available	
Ethanol	Data not available	_
Methanol	Data not available	

For context, Rebaudioside A is poorly soluble in water and ethanol, with its solubility being temperature-dependent.[4][6][7] Solvent mixtures, such as ethanol-water, have been shown to enhance the solubility of steviol glycosides like Rebaudioside A and Stevioside.[4][6][7]


Stability

Specific stability studies on **Rebaudioside O** concerning pH and temperature are not widely published. However, the stability of other steviol glycosides, such as Rebaudioside A and Rebaudioside M, has been investigated. Generally, steviol glycosides are relatively stable under the pH and temperature conditions found in many food and beverage applications.[8][9] [10][11] For instance, Rebaudioside M is reported to be most stable in a pH range of 4-8 and less stable below pH 2, with stability decreasing as temperature increases.[9]

Experimental ProtocolsIsolation and Purification of Steviol Glycosides

The general workflow for isolating and purifying steviol glycosides from Stevia rebaudiana leaves involves extraction, clarification, and purification steps.

Click to download full resolution via product page

Figure 1: General workflow for the isolation and purification of steviol glycosides.

Methodology:

- Extraction: Dried and crushed leaves of Stevia rebaudiana are extracted with hot water.[12]
- Clarification: The crude extract undergoes centrifugation and filtration to remove plant debris and other insoluble materials.[12]
- Purification: The clarified extract is passed through an adsorption resin to capture the steviol glycosides. The glycosides are then eluted with ethanol.[12]
- Crystallization: The ethanolic eluate is concentrated, and the steviol glycosides are crystallized. This step can be repeated to achieve higher purity.[12]
- Chromatographic Separation: Individual steviol glycosides, including the minor component **Rebaudioside O**, can be separated and isolated using techniques like High-Performance Liquid Chromatography (HPLC).[5][13][14][15]

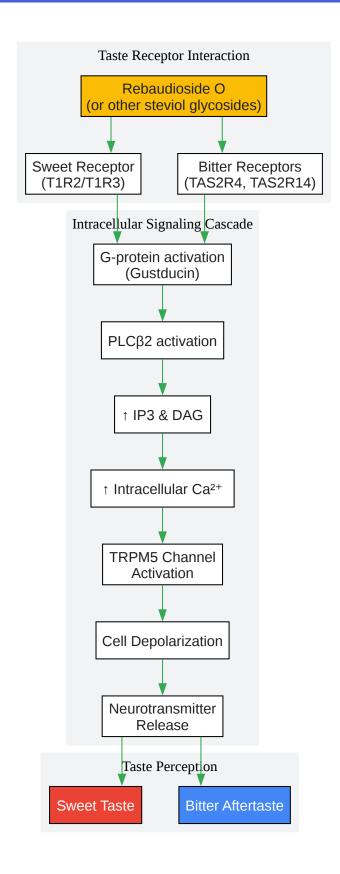
Structural Characterization

The definitive structural elucidation of **Rebaudioside O** was achieved through extensive 1D and 2D NMR studies.[2][16] While the complete spectral data is found in the primary literature, the general approach is as follows:

- Sample Preparation: A purified sample of **Rebaudioside O** is dissolved in a suitable deuterated solvent, such as pyridine-d₅.
- Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[3][17][18][19]
- Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned based on the correlations observed in the 2D spectra to determine the connectivity of the sugar units and their attachment to the steviol core.[3][17][18][19]

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of **Rebaudioside O**. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the sequence and branching of the sugar moieties.[8][20][21][22][23]

- Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of steviol glycosides, typically in negative ion mode.[8]
- Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum reveals the sequential loss of sugar residues, allowing for the characterization of the glycosidic linkages.
 [20][21][22][23] PubChem reports LC-MS data for Rebaudioside O showing a precursor ion [M-H]⁻ at m/z 1435.0.[2]


Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of **Rebaudioside O** are limited. However, research on other steviol glycosides, particularly Rebaudioside A, provides insights into their potential mechanisms of action, primarily related to taste perception.

Steviol glycosides are known to interact with the sweet taste receptor, a heterodimer of T1R2 and T1R3, to elicit a sweet taste.[24][25] The characteristic bitter aftertaste of some steviol glycosides is mediated by their interaction with bitter taste receptors, specifically TAS2R4 and TAS2R14.[1][26]

Furthermore, recent studies suggest that steviol glycosides can modulate the activity of the TRPM5 ion channel, which is involved in the downstream signaling of both sweet and bitter taste receptors.[24][25] This modulation may also play a role in other physiological effects, such as the potentiation of glucose-induced insulin secretion.[12]

Click to download full resolution via product page

Figure 2: Hypothetical signaling pathway for taste perception of steviol glycosides like **Rebaudioside O**.

Conclusion

Rebaudioside O is a structurally complex minor steviol glycoside with potential as a natural high-intensity sweetener. While its basic chemical identity has been established through modern spectroscopic techniques, a comprehensive profile of its physical properties, such as melting point, specific rotation, and detailed solubility, remains to be fully characterized in publicly accessible literature. Similarly, specific data on its stability under various conditions and its unique biological activities are yet to be extensively studied. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the fields of natural products chemistry, food science, and drug development who are interested in further investigating the properties and potential applications of **Rebaudioside O** and other minor steviol glycosides. Future research should focus on filling the existing data gaps to fully unlock the potential of this natural sweetener.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures |
 International Journal of Food Studies [iseki-food-ejournal.com]
- 5. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. nutrafoods.eu [nutrafoods.eu]

Foundational & Exploratory

- 9. mdpi.com [mdpi.com]
- 10. fao.org [fao.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 14. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. ijpsi.org [ijpsi.org]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tandem mass spectrometric fragmentation patterns of known and new steviol glycosides with structure proposals PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stevia Wikipedia [en.wikipedia.org]
- 25. books.rsc.org [books.rsc.org]
- 26. Human Psychometric and Taste Receptor Responses to Steviol Glycosides [agris.fao.org]
- To cite this document: BenchChem. [physical and chemical characteristics of Rebaudioside O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3320229#physical-and-chemical-characteristics-of-rebaudioside-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com